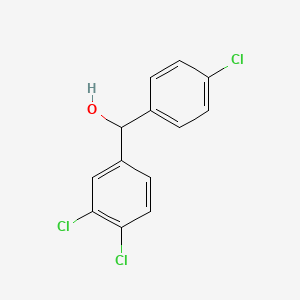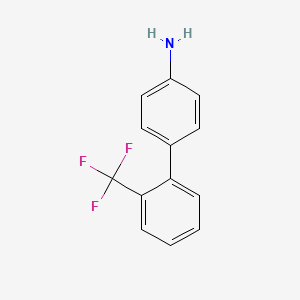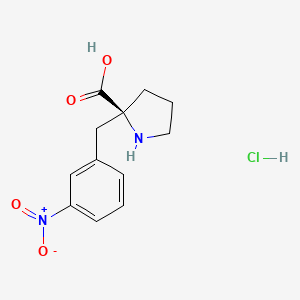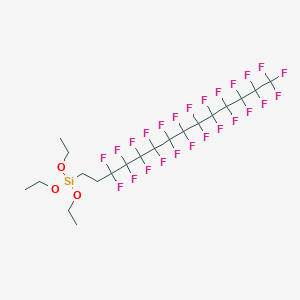
1H,1H,2H,2H-Perfluorotétradécyltriethoxysilane
Vue d'ensemble
Description
1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane is a fluorinated alkyl silane compound with the molecular formula C20H19F25O3Si and a molecular weight of 810.41 . This compound is known for its low surface energy and high wettability due to the presence of fluorinated carbons, making it a valuable agent in various applications, particularly in creating superhydrophobic surfaces .
Applications De Recherche Scientifique
1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane (PFTES) is the surface of various materials . It is used to modify and functionalize these surfaces, particularly in material science applications .
Mode of Action
PFTES interacts with its targets (surfaces) through a process known as surface modification . This involves the formation of a coating on the surface, which is achieved through the reaction of the ethoxy groups in PFTES with the surface . The resulting surface is characterized by low surface energy and high wettability due to the presence of fluorinated carbons .
Biochemical Pathways
The key biochemical pathway involved in the action of PFTES is the hydrolysis and condensation of the ethoxy groups. Hydrolysis results in the formation of silanol groups, which can then condense to form siloxane bonds, creating a cross-linked polymeric network.
Pharmacokinetics
The compound’s hydrophobic nature and stability contribute to its persistence on the surfaces it modifies .
Result of Action
The action of PFTES results in the formation of a superhydrophobic coating on the surface of the target material . This coating repels both water and oil, making the surface resistant to various types of fouling .
Action Environment
The action of PFTES is influenced by environmental factors such as temperature and humidity . For instance, the hydrolysis and condensation reactions are dependent on the presence of water. Additionally, the stability of the resulting coating can be affected by environmental conditions .
Méthodes De Préparation
The synthesis of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane typically involves the reaction of a perfluorinated alkyl iodide with triethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Oxidation and Reduction: While the perfluorinated alkyl chain is generally resistant to oxidation and reduction, the silicon atom can participate in such reactions under specific conditions.
Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired transformation
Comparaison Avec Des Composés Similaires
1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane can be compared with other similar compounds such as:
1H,1H,2H,2H-Perfluorodecyltriethoxysilane: Similar in structure but with a shorter perfluorinated chain, leading to slightly different surface properties.
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: Even shorter chain length, used for similar applications but with different wettability characteristics.
1H,1H,2H,2H-Perfluorododecyltrichlorosilane: Contains trichlorosilane instead of triethoxysilane, affecting its reactivity and application.
The uniqueness of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane lies in its longer perfluorinated chain, which provides enhanced superhydrophobic properties compared to its shorter-chain counterparts .
Propriétés
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F25O3Si/c1-4-46-49(47-5-2,48-6-3)8-7-9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)17(37,38)18(39,40)19(41,42)20(43,44)45/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXLVMVIMSMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F25CH2CH2Si(OCH2CH3)3, C20H19F25O3Si | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382355 | |
| Record name | 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-56-9 | |
| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)


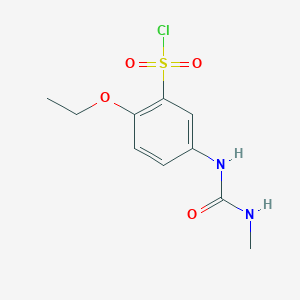

![4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1607836.png)
